molecular formula C13H12N2OS2 B1439242 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-50-8

2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1439242
CAS No.: 1105190-50-8
M. Wt: 276.4 g/mol
InChI Key: BNUDHRQAKPSYPZ-UHFFFAOYSA-N
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Description

2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family

Scientific Research Applications

2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the thienopyrimidine ring.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups onto the phenyl or methyl groups.

Mechanism of Action

The mechanism of action of 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a mercapto group, a methyl group, and a phenyl group on the thienopyrimidine ring

Properties

IUPAC Name

6-methyl-3-phenyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-8-7-10-11(18-8)12(16)15(13(17)14-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDHRQAKPSYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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